molecular formula C15H14ClN B8576499 2-Chloro-9,9-dimethyl-9,10-dihydroacridine

2-Chloro-9,9-dimethyl-9,10-dihydroacridine

Cat. No. B8576499
M. Wt: 243.73 g/mol
InChI Key: IOEABXFXRWILSK-UHFFFAOYSA-N
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Patent
US09312495B2

Procedure details

30.3 g (116 mmol) of 2-[2-(4-chlorophenylamino)phenyl]propan-2-ol are dissolved in 700 ml of degassed toluene, a suspension of 93 g of polyphosphoric acid and 61.7 g of methanesulfonic acid is added, and the mixture is stirred at room temperature for 1 h and heated at 50° C. for 1 h. The batch is cooled, added to ice and extracted three times with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried over magnesium sulfate and evaporated. Filtration of the crude product through silica gel with heptane/ethyl acetate (20:1) gives 25.1 g (89%) of 2-chloro-9,9-dimethyl-9,10-dihydroacridine as pale-yellow crystals.
Name
2-[2-(4-chlorophenylamino)phenyl]propan-2-ol
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
61.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15](O)([CH3:17])[CH3:16])=[CH:4][CH:3]=1.CS(O)(=O)=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:9]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:15]([CH3:17])([CH3:16])[C:4]=2[CH:3]=1

Inputs

Step One
Name
2-[2-(4-chlorophenylamino)phenyl]propan-2-ol
Quantity
30.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC1=C(C=CC=C1)C(C)(C)O
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
polyphosphoric acid
Quantity
93 g
Type
reactant
Smiles
Name
Quantity
61.7 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The batch is cooled
ADDITION
Type
ADDITION
Details
added to ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
Filtration of the crude product through silica gel with heptane/ethyl acetate (20:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=2C(C3=CC=CC=C3NC2C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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